molecular formula C16H16N4O4 B3073543 3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1018052-45-3

3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Cat. No.: B3073543
CAS No.: 1018052-45-3
M. Wt: 328.32 g/mol
InChI Key: SEMUTAVGHJZIJY-UHFFFAOYSA-N
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Description

3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a triazolopyrimidine derivative featuring a propanoic acid moiety at position 2 and a 3,4-dimethoxyphenyl substituent at position 7 of the heterocyclic core. Key characteristics include:

  • Molecular formula: Likely C16H16N4O5 (inferred from structural analogs in ).
  • Molecular weight: Reported as 274.20 g/mol (), though discrepancies exist with calculated values.
  • CAS No.: 1018052-06-6.
  • Purity: ≥95% (standard for similar compounds).

Its structural framework aligns with pharmacologically active triazolopyrimidines, such as kinase inhibitors (e.g., ).

Properties

IUPAC Name

3-[7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-23-12-4-3-10(9-13(12)24-2)11-7-8-17-16-18-14(19-20(11)16)5-6-15(21)22/h3-4,7-9H,5-6H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMUTAVGHJZIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, offering good yields and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its efficiency and environmental benefits.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The terminal propanoic acid group enables classical acid-mediated transformations:

Reaction TypeReagents/ConditionsProductNotes
Esterification Methanol/H<sup>+</sup>, refluxMethyl ester derivativeTypical Fischer esterification
Amidation SOCl<sub>2</sub>, then primary amineAmide derivativesActivates acid for nucleophilic attack
Salt Formation NaOH or K<sub>2</sub>CO<sub>3</sub>Sodium/potassium carboxylate saltsEnhances solubility in polar solvents

Functionalization of the Triazolopyrimidine Core

The electron-rich heterocyclic system participates in electrophilic substitutions and cross-coupling reactions:

Electrophilic Aromatic Substitution

  • Nitration : Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> targets the C-5 or C-7 positions of the triazolopyrimidine ring, yielding nitro derivatives .

  • Halogenation : Bromine or iodine in acetic acid introduces halogens at reactive positions, enabling further Suzuki or Sonogashira couplings .

Cross-Coupling Reactions

ReactionCatalysts/ReagentsApplications
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>Introduces aryl/heteroaryl groups
Sonogashira Coupling CuI, Pd(PPh<sub>3</sub>)<sub>4</sub>, alkyneAlkynylation for extended π-systems

Modification of the 3,4-Dimethoxyphenyl Substituent

The dimethoxyphenyl group undergoes selective demethylation or oxidation:

  • Demethylation : BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> removes methyl groups, generating catechol derivatives .

  • Oxidation : KMnO<sub>4</sub> or RuO<sub>4</sub> oxidizes methoxy groups to quinones under acidic conditions .

Cyclization and Ring-Opening Reactions

  • Cycloaddition : The triazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused polycyclic systems .

  • Ring-Opening : Strong bases (e.g., NaOH) or nucleophiles (e.g., NH<sub>2</sub>NH<sub>2</sub>) cleave the triazole ring, yielding pyrimidine intermediates .

Biological Activity-Driven Modifications

Derivatives of this compound exhibit pharmacological potential, as inferred from structural analogs:

  • Enzyme Inhibition : The carboxylic acid group chelates metal ions in enzyme active sites (e.g., kinases, proteases) .

  • Prodrug Formation : Esterification with lipophilic alcohols enhances membrane permeability .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature reactions .

  • pH Sensitivity : The carboxylic acid protonates below pH 3, affecting solubility and reactivity.

Scientific Research Applications

3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as a lead compound in drug discovery.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The triazolopyrimidine core can interact with various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in disease pathways . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related triazolopyrimidine derivatives:

Compound Name Substituents (Position 7) Molecular Formula Molecular Weight CAS No. Purity Biological Activity/Notes
Target Compound 3,4-Dimethoxyphenyl C16H16N4O5* 274.20 1018052-06-6 95% Potential kinase inhibitor
3-[7-(4-Fluorophenyl)-...]propanoic acid 4-Fluorophenyl C14H11FN4O2 274.30 1018052-13-5 95% Intermediate for PDE10A inhibitors
3-[7-(Difluoromethyl)-5-(1-methylpyrazol... Difluoromethyl C13H12F2N6O2 322.27 1174867-81-2 95% Antifungal/antibacterial candidate
3-[5,7-Dimethyl-...]propanoic acid 5,7-Dimethyl C10H12N4O2 244.24 N/A 95% Commercially available (≥$45/mg)
3-[7-(Thiophen-2-yl)-...]propanoic acid Thiophen-2-yl C12H10N4O2S 274.30 1018052-13-5 97% No explicit activity reported

*Note: Molecular formula inferred due to discrepancies in .

Key Comparative Insights

Substituent Effects on Bioactivity
  • Electron-donating groups (e.g., methoxy) : Enhance solubility and aromatic interactions but may reduce metabolic stability compared to electron-withdrawing groups (e.g., CF3, F).
  • Halogenated derivatives : Compounds with 4-fluorophenyl or trifluoromethyl groups () exhibit improved target binding in kinase assays, likely due to hydrophobic interactions.
  • Heterocyclic substituents : Thiophen-2-yl () or pyrazole moieties () may modulate selectivity for enzymes like PDE10A.
Commercial Viability
  • 5,7-Dimethyl derivatives are mass-produced (≥$45/mg), while niche compounds like the target remain research-grade.
  • Purity standards (≥95%) are consistent across analogs, reflecting robust purification protocols.

Biological Activity

Overview

3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a heterocyclic compound characterized by its unique triazolopyrimidine core and the presence of a dimethoxyphenyl group. This compound has garnered interest in medicinal chemistry due to its promising biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

  • IUPAC Name: 3-[7-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
  • Molecular Formula: C16H16N4O4
  • CAS Number: 1018052-45-3

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The triazolopyrimidine core can modulate the activity of various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in disease pathways, which could potentially lead to therapeutic applications in oncology and infectious diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Activity Against Mycobacterium tuberculosis: In a study focusing on anti-tubercular agents, several derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some showing IC90 values as low as 3.73 μM . Though specific data on the target compound is limited, its structural similarity suggests potential efficacy.

Anticancer Activity

The compound's potential as an anticancer agent is supported by its structural features that are known to influence cell signaling pathways:

  • Inhibition of Cancer Cell Proliferation: Similar triazolopyrimidine derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of kinase activity or interference with DNA replication processes .

Case Studies

  • Synthesis and Evaluation of Derivatives : A series of compounds related to the triazolopyrimidine structure were synthesized and evaluated for their biological activities. One study highlighted the synthesis of derivatives with varying substituents that significantly enhanced their potency against cancer cells while maintaining low cytotoxicity towards normal cells .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have revealed that modifications at specific positions on the triazolopyrimidine core can lead to increased biological activity. For example, adding electron-withdrawing groups has been shown to enhance potency against certain cancer types .

Comparative Analysis with Similar Compounds

Compound TypeKey FeaturesBiological Activity
1,2,4-Triazolo[1,5-a]pyridinesSimilar core structureAntimicrobial and anticancer
Quinoxaline DerivativesHeterocyclic structureAntitumor effects
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-onesTriazolopyrimidine corePotential kinase inhibitors

Q & A

Q. How can researchers ensure data integrity when managing large-scale experimental datasets?

  • Methodological Answer : Use chemical informatics platforms (e.g., ChemAxon or Dotmatics) to catalog reaction conditions, yields, and spectral data. Implement version control (e.g., Git) for computational models. Cross-validate experimental and computational results using platforms like KNIME to automate workflow reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 2
3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

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